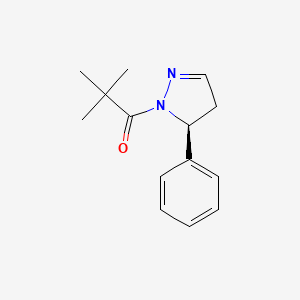

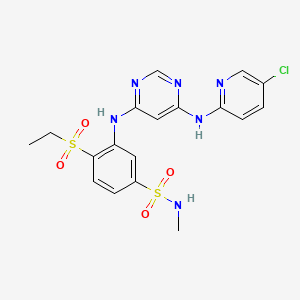

![molecular formula C32H34F3N5O2 B607945 (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide CAS No. 1315329-43-1](/img/structure/B607945.png)

(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HG-6-64-1 is a selective B-Raf and mutant B-Raf inhibitor.

Applications De Recherche Scientifique

Inhibition of B-Raf

HG6-64-1 is a highly potent and selective inhibitor of B-Raf . It has an IC50 of 0.09 μM on B-raf V600E transformed Ba/F3 cells . This suggests that HG6-64-1 could be used in research related to B-Raf, a protein that is often mutated in various cancers.

Therapeutic Targeting in Diffuse Large B-Cell Lymphoma (DLBCL)

HG6-64-1 has been found to have significant therapeutic potential in the treatment of DLBCL . DLBCL is the most common subtype of non-Hodgkin lymphoma, and there is a pressing need for novel therapeutic options . HG6-64-1 induced cell-cycle arrest and apoptosis in DLBCL cell lines and primary tumors in vitro and decreased the tumor growth rate in vivo .

Targeting Germinal Center Kinase (GCK)

HG6-64-1 potently inhibits GCK . GCK signaling is important to DLBCL proliferation and survival . Therefore, HG6-64-1 could be used in research to understand the role of GCK in DLBCL and other diseases.

Potential Application in Most DLBCL Patients

Approximately 80% of DLBCL tumors exhibit activation of GCK . Therefore, HG6-64-1 therapy may be applicable to most patients with DLBCL .

Research on Kinase Activity

HG6-64-1 can be used in research to understand kinase activity. A comprehensive analysis of global kinase activity in DLBCL identified that GCK is extensively activated . HG6-64-1, as a GCK inhibitor, can help in studying the role of kinases in DLBCL pathogenesis .

Study of Cell Cycle Arrest and Apoptosis

HG6-64-1 induces cell-cycle arrest and apoptosis in DLBCL cell lines and primary tumors . Therefore, it can be used in research to understand the mechanisms of cell cycle arrest and apoptosis.

Mécanisme D'action

Target of Action

The primary target of HG6-64-1 is B-Raf , a protein that plays a crucial role in directing cell growth . Specifically, HG6-64-1 has been shown to inhibit the B-Raf V600E variant, which is often associated with various types of cancer .

Mode of Action

HG6-64-1 acts as a B-Raf inhibitor . It binds to the B-Raf protein, thereby preventing it from performing its normal function. This inhibition disrupts the signaling pathways that rely on B-Raf, leading to changes in cell behavior .

Biochemical Pathways

The primary biochemical pathway affected by HG6-64-1 is the MAPK/ERK pathway . This pathway is involved in regulating cell division, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

This suggests that it could be administered in a solution for research purposes .

Result of Action

The inhibition of B-Raf by HG6-64-1 leads to a decrease in the proliferation of cancer cells . Specifically, it has been shown to have an IC50 of 0.09 μM on B-raf V600E transformed Ba/F3 cells , indicating a potent inhibitory effect.

Action Environment

The efficacy and stability of HG6-64-1 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Additionally, the compound should be stored under specific conditions (4°C, protected from light, stored under nitrogen) to maintain its stability .

Propriétés

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBFDGUGXMOMHX-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

ANone: HG6-64-1 functions as a potent and selective inhibitor of Germinal Center Kinase (GCK), also known as MAP4K2. [] By inhibiting GCK, HG6-64-1 disrupts downstream signaling pathways, including MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []

ANone: Yes, research indicates that HG6-64-1 effectively inhibits the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells both in vitro and in vivo. [] In vitro studies demonstrated that HG6-64-1 treatment resulted in reduced viability and G0/G1 cell cycle arrest in DLBCL cell lines. [] Additionally, both intratumoral and intraperitoneal injections of HG6-64-1 significantly reduced tumor growth rate and extended the lifespan of DLBCL xenograft mouse models. []

ANone: While research is ongoing, one study identified GCK expression as a potential prognostic biomarker in DLBCL patients. [] Patients whose tumors did not express GCK had a significantly higher progression-free survival rate compared to those with GCK-expressing tumors. [] This suggests that GCK expression levels could potentially help predict the responsiveness of DLBCL tumors to HG6-64-1 treatment.

ANone: While the provided research primarily focuses on DLBCL, a bioinformatics study identified (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide as a potentially sensitive drug for ovarian cancer. [] This suggests that further investigation into its therapeutic potential in other cancer types is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

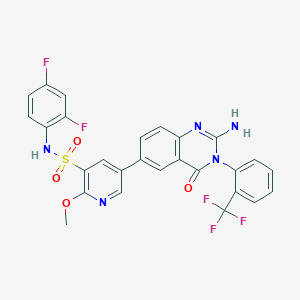

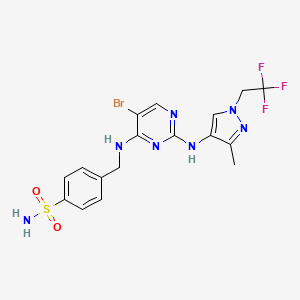

![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)

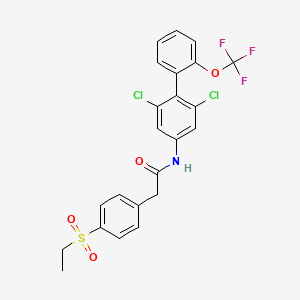

![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)

![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide](/img/structure/B607875.png)

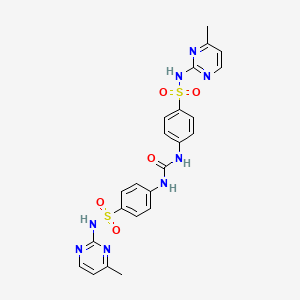

![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)